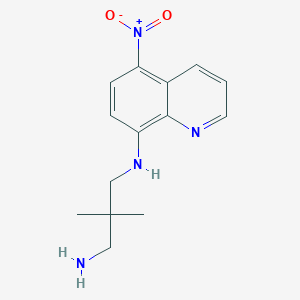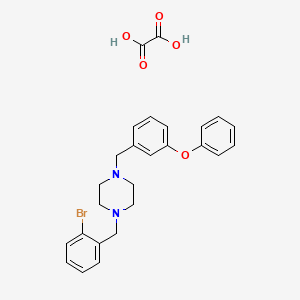
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, also known as ADQ, is a chemical compound with potential applications in scientific research. ADQ is a small molecule that has been shown to have promising biological activity, particularly in the field of cancer research. In
Wirkmechanismus
The mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to interact with DNA and to cause DNA damage, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to induce the expression of p53, a tumor suppressor gene that is involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its relatively simple synthesis method, which makes it accessible for use in lab experiments. Additionally, its anti-tumor activity and ability to inhibit cancer stem cells make it a promising compound for cancer research. However, one limitation of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine. One area of interest is its potential use in combination with other anti-cancer drugs, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, and to identify any potential side effects or toxicity associated with its use. Finally, there is potential for (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine to be used in other areas of research, such as neurodegenerative diseases or infectious diseases, where its anti-tumor activity may have broader applications.
Synthesemethoden
The synthesis of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine involves several steps, including the reaction of 2,2-dimethylpropylamine with 8-nitroquinoline-5-aldehyde, followed by reduction with sodium borohydride. The final product is obtained through purification by column chromatography. The yield of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is typically around 50%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,8-15)9-17-11-5-6-12(18(19)20)10-4-3-7-16-13(10)11/h3-7,17H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIIZINRWRNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(5-nitroquinolin-8-yl)propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)
![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)

![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)